6-Methylheptane-2,3,5-trione

Description

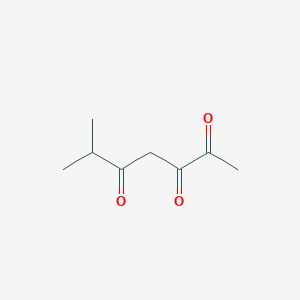

Structurally, it is characterized by a seven-carbon backbone (heptane) with carbonyl functionalities, distinguishing it from cyclic triones like cyclohexane-1,3,5-trione.

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

6-methylheptane-2,3,5-trione |

InChI |

InChI=1S/C8H12O3/c1-5(2)7(10)4-8(11)6(3)9/h5H,4H2,1-3H3 |

InChI Key |

DMDSYVKWIBZBFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC(=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylheptane-2,3,5-trione can be synthesized through the methylation of heptane-2,4,6-trione. This process involves the use of alkali metal enolates or an enamine intermediate of the parent compound . The reaction conditions typically include the presence of a base to facilitate the methylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced through large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylheptane-2,3,5-trione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Methylheptane-2,3,5-trione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.

Mechanism of Action

The mechanism of action of 6-Methylheptane-2,3,5-trione involves its interaction with various molecular targets. The compound’s triketone structure allows it to participate in multiple chemical reactions, influencing metabolic pathways and enzyme activities. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-1,3,5-trione

- Structure : A six-membered cyclic compound with ketone groups at positions 1, 3, and 5.

- Biological Activity: Exhibits antimicrobial effects against E. coli and P. aeruginosa due to phenolic derivatives (e.g., in C. citratus extracts) .

- Synthesis : Synthesized via methods involving condensation and oxidation reactions, as seen in analogs like safflomin A and carthamin precursors .

- Key Differences : Cyclic structure enhances stability and influences solubility compared to the linear 6-methylheptane analog.

2,2,4,4-Tetramethyl-6-(2-methylbutanoyl)cyclohexane-1,3,5-trione

- Structure: A substituted cyclohexane trione with tetramethyl groups and a 2-methylbutanoyl side chain.

- Molecular Weight : ~348.39 g/mol (calculated) vs. ~184.23 g/mol for 6-methylheptane-2,3,5-trione.

3-Methylheptyl Acetate

- Structure : An ester derivative with a branched heptyl chain.

- Relevance : Found alongside cyclohexane-1,3,5-trione in plant extracts but lacks ketone functionality, highlighting the unique role of triones in bioactivity .

Comparative Analysis Table

Key Research Findings

Structural Impact on Reactivity : Linear triones may exhibit higher conformational flexibility but lower thermal stability compared to cyclic analogs.

Biological Activity

6-Methylheptane-2,3,5-trione (CAS Number: 105632-19-7) is a triketone compound with significant potential in biological applications. This compound has garnered attention due to its unique chemical structure, which includes multiple carbonyl groups, making it a candidate for various biological activities, including antimicrobial and anticancer properties. This article reviews the available research on the biological activity of this compound, highlighting case studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features three carbonyl groups located at the 2, 3, and 5 positions on a heptane chain. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.20 g/mol |

| CAS Number | 105632-19-7 |

The mechanism of action for this compound involves its ability to interact with various biological targets. Research suggests that the compound may inhibit specific enzymes involved in inflammatory pathways and cellular proliferation. Its carbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing its stability and reactivity in biological systems .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key factor in its antimicrobial efficacy .

Anticancer Properties

Research has highlighted the potential anticancer activity of this compound. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and suppressing cell cycle progression. Notably, it has been observed to downregulate the expression of oncogenes while upregulating tumor suppressor genes .

Case Studies

-

Inhibition of Matrix Metalloproteinases (MMPs)

A study explored the effects of this compound on MMP expression in osteoarthritis models. The compound significantly reduced MMP13 and ADAMTS9 mRNA levels in IL-1β-stimulated chondrocytes. This suggests its potential role in cartilage protection and anti-inflammatory applications . -

Synergistic Effects with Other Compounds

Research indicated that when combined with low doses of betamethasone, this compound exhibited synergistic effects in reducing MMP expression. This finding underscores its potential use as an adjunct therapy in inflammatory diseases .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.